molecular formula C30H41NO7 B12287225 benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate

benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate

Cat. No.: B12287225
M. Wt: 527.6 g/mol
InChI Key: XSZQHOSGQQHQRK-UHFFFAOYSA-N
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Description

Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO7/c1-21(2)24(17-23-11-12-27(35-4)28(18-23)36-16-8-15-34-3)19-25(26-13-14-29(32)38-26)31-30(33)37-20-22-9-6-5-7-10-22/h5-7,9-12,18,21,24-26H,8,13-17,19-20H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZQHOSGQQHQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CCC(=O)O2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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